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molecular formula C11H17N3O B8697387 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine

6-(1-methylpiperidin-4-yl)oxypyridin-2-amine

Cat. No. B8697387
M. Wt: 207.27 g/mol
InChI Key: QCULKMNDWBJZTQ-UHFFFAOYSA-N
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Patent
US07608629B2

Procedure details

Combine 2-chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine (preparation 46, 7.0 g, 31.0 mmol), Pd2(dba)3 (1.41 g, 1.5 mmol), (±)-BINAP (1.92 g, 3.0 mmol), sodium tert-butoxide (4.15 g, 43.0 mmol), and benzophenone imine (6.9 mL, 37.0 mmol), heat at 80° C. in 200 mL of toluene. After 18 hr., cool the reaction to room temperature, and partition between ethylacetate and water. Extract with ethylacetate (1×), and methylene dichloride (2×), combine organics and dry over MgSO4, and concentrate. Dissolve residue in of 1:1 1 N aqueous HCl/THF (200 mL), stir at room temperature. After 2 hr., adjust aqueous layer to pH>10 with 5 N NaOH. Partition between ethylacetate and water, extract aqueous layer with ethylacetate (1×) and methylene dichloride three times. Combine organics, dry over MgSO4, concentrate, and further purify by chromatography (silica gel, eluting with 0-20% 2 M NH3 in methanol/ethylacetate), to obtain the title compound (6.3 g, 99% yield). Mass spectrum (ion spray): m/z=208.1 (M+1); Anal calcd for C11H17N3O.HCl.0.85H2O: Theory: C, 51.00; H, 7.67; N, 16.22. Found: C, 50.72; H, 7.27; N, 16.22.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[N:3]=1.CC(C)([O-])C.[Na+].C(=[NH:35])(C1C=CC=CC=1)C1C=CC=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:15][N:12]1[CH2:13][CH2:14][CH:9]([O:8][C:4]2[N:3]=[C:2]([NH2:35])[CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:11]1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC1CCN(CC1)C
Name
(±)-BINAP
Quantity
1.92 g
Type
reactant
Smiles
Name
Quantity
4.15 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.41 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Dissolve residue in of 1:1 1 N aqueous HCl/THF (200 mL), stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
partition between ethylacetate and water
EXTRACTION
Type
EXTRACTION
Details
Extract with ethylacetate (1×), and methylene dichloride (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Partition between ethylacetate and water
EXTRACTION
Type
EXTRACTION
Details
extract aqueous layer with ethylacetate (1×) and methylene dichloride three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organics, dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
further purify by chromatography (silica gel, eluting with 0-20% 2 M NH3 in methanol/ethylacetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1CCC(CC1)OC1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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